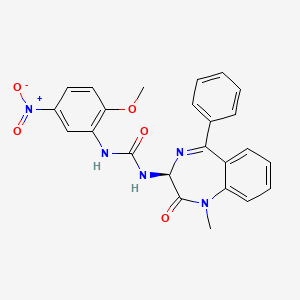

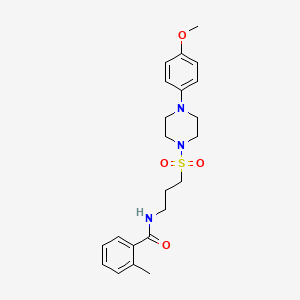

![molecular formula C18H19N3O4S B2412802 N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-01-8](/img/structure/B2412802.png)

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains methoxyphenyl and carboxamide functional groups .Chemical Reactions Analysis

The synthesis of this compound involves the reductive condensation of a pyrimidine derivative with a methoxyphenyl compound . This is followed by methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 126.5–127.0°C . Its IR spectrum shows peaks at 3341 cm^-1 (NH), 2963, 2860 cm^-1 (CH3), 1630 cm^-1 (CON(CH3)2), 1565 cm^-1 (C=N), 1536 cm^-1 (C=C), and 1073 cm^-1 (C–O) .Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Pyrimidine derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of pyrimidine derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activity

Substituted pyrimidine derivatives have been evaluated for their antiviral activities. Research on non-nucleoside analogs of nucleoside antibiotics demonstrated that certain pyrimidine derivatives could inhibit human cytomegalovirus (HCMV) and herpes simplex virus, indicating the potential of pyrimidine derivatives as antiviral agents (Renau et al., 1996).

Anti-Cancer Properties

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells exemplify the exploration of pyrimidine derivatives in cancer research. Some derivatives exhibited significant in vitro cytotoxic activity, suggesting their potential as cancer therapeutic agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. Synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives for antimicrobial activities showcased their potential against various bacterial strains, underscoring the role of pyrimidine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Recognition and Theoretical Studies

Computational and theoretical studies on pyrimidine and its derivatives have provided insights into their structural properties and potential interactions with biological targets. Such studies contribute to the understanding of the molecular basis of the biological activities of pyrimidine derivatives and aid in the design of novel compounds with enhanced efficacy (Roy et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .

Mode of Action

It’s known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Biochemical Pathways

Compounds with similar structures have been studied for their potential in the development of new therapies .

Pharmacokinetics

Its degree of lipophilicity suggests that it can easily diffuse into cells, which may impact its bioavailability .

Result of Action

Similar compounds have shown promising therapeutic potential .

Action Environment

The compound’s lipophilicity suggests that it may be influenced by the lipid environment of cells .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may interact with a variety of enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Given its structural similarity to other pyrimidine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other pyrimidine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-20-16(23)12-10-14(26-17(12)21(2)18(20)24)15(22)19-9-8-11-6-4-5-7-13(11)25-3/h4-7,10H,8-9H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSOPMJEXKHPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3OC)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

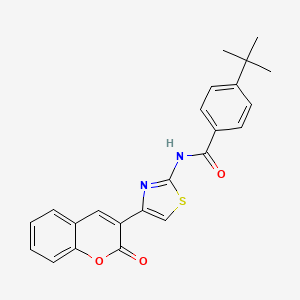

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)

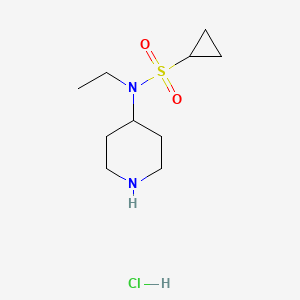

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)

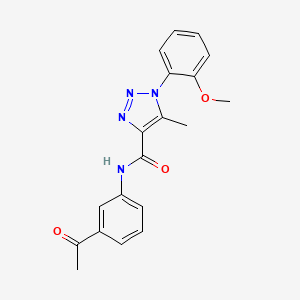

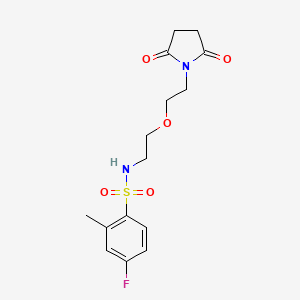

![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)

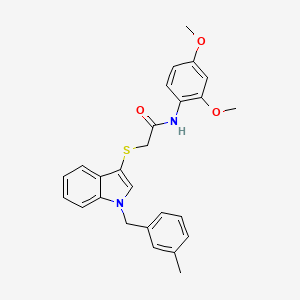

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)